2-(tert-Butyl)-4-(5-methyl-1,4,5,6-tetrahydropyridin-2-yl)phenol
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Overview
Description
2-(tert-Butyl)-4-(5-methyl-1,4,5,6-tetrahydropyridin-2-yl)phenol is an organic compound that belongs to the class of phenols. Phenols are characterized by a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This compound features a tert-butyl group and a tetrahydropyridinyl group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-Butyl)-4-(5-methyl-1,4,5,6-tetrahydropyridin-2-yl)phenol typically involves multi-step organic reactions. One common method includes:
Alkylation: Introduction of the tert-butyl group to the phenol ring.
Cyclization: Formation of the tetrahydropyridinyl ring through intramolecular reactions.
Methylation: Addition of the methyl group to the tetrahydropyridinyl ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including:
Batch reactors: For controlled reaction conditions.
Continuous flow reactors: For efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the phenol ring.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Catalysts: Acid or base catalysts for substitution reactions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Alcohols and related derivatives.
Substitution: Various substituted phenols.
Scientific Research Applications
Chemistry
Synthesis of complex molecules: Used as an intermediate in organic synthesis.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Biochemical studies: Investigated for its interactions with biological molecules.
Medicine
Pharmaceutical research:
Industry
Material science: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(tert-Butyl)-4-(5-methyl-1,4,5,6-tetrahydropyridin-2-yl)phenol involves its interaction with molecular targets such as enzymes and receptors. The compound’s phenolic hydroxyl group can form hydrogen bonds, while the tert-butyl and tetrahydropyridinyl groups can influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-(tert-Butyl)-4-methylphenol: Lacks the tetrahydropyridinyl group.
4-(5-methyl-1,4,5,6-tetrahydropyridin-2-yl)phenol: Lacks the tert-butyl group.
Uniqueness
2-(tert-Butyl)-4-(5-methyl-1,4,5,6-tetrahydropyridin-2-yl)phenol is unique due to the presence of both the tert-butyl and tetrahydropyridinyl groups, which confer distinct chemical and physical properties.
Properties
Molecular Formula |
C16H23NO |
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Molecular Weight |
245.36 g/mol |
IUPAC Name |
2-tert-butyl-4-(3-methyl-1,2,3,4-tetrahydropyridin-6-yl)phenol |
InChI |
InChI=1S/C16H23NO/c1-11-5-7-14(17-10-11)12-6-8-15(18)13(9-12)16(2,3)4/h6-9,11,17-18H,5,10H2,1-4H3 |
InChI Key |
ZRINPONUPJNUEP-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC=C(NC1)C2=CC(=C(C=C2)O)C(C)(C)C |
Origin of Product |
United States |
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